molecular formula C16H13ClN4O2S2 B2766540 N-(4-(3-((6-chloropyridin-3-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1334376-42-9

N-(4-(3-((6-chloropyridin-3-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2766540
CAS No.: 1334376-42-9
M. Wt: 392.88
InChI Key: PGSSWUYIOKQPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-((6-chloropyridin-3-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a thiazole ring substituted with a 6-chloropyridin-3-ylamino-propionyl group. This structure combines pharmacophores known for modulating biological targets, including kinases and bacterial enzymes. The 6-chloropyridine moiety enhances electrophilic interactions, while the thiazole and thiophene rings contribute to π-π stacking and solubility .

Properties

IUPAC Name

N-[4-[3-[(6-chloropyridin-3-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S2/c17-13-5-3-10(8-18-13)19-14(22)6-4-11-9-25-16(20-11)21-15(23)12-2-1-7-24-12/h1-3,5,7-9H,4,6H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSSWUYIOKQPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest that it may exhibit activity against various diseases, particularly cancer and infectious diseases.

Anticancer Activity

Recent studies have explored the compound's efficacy in inhibiting cancer cell proliferation. For example, a study demonstrated that related thiazole derivatives showed significant cytotoxicity against several cancer cell lines, suggesting that the thiazole moiety contributes to the observed anticancer activity .

Case Study:
A derivative of this compound was tested in vitro against breast cancer cell lines, showing IC50 values in the low micromolar range. This indicates promising potential for further development into a therapeutic agent.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which has been a focus of research. The presence of the chloropyridine and thiazole rings may enhance its interaction with microbial targets.

Bacterial Inhibition

Research has indicated that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Antimicrobial Activity of Similar Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiazole derivative AE. coli32 µg/mL
Thiazole derivative BS. aureus16 µg/mL
N-(4-(3-((6-chloropyridin-3-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamidePseudomonas aeruginosaTBD

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. The structural features suggest that it may interact with specific enzymes involved in disease pathways.

Kinase Inhibition

Kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Preliminary studies indicate that compounds similar to this compound can inhibit kinases involved in tumor growth and metastasis .

Case Study:
In a recent trial, a related compound was shown to inhibit the activity of the epidermal growth factor receptor (EGFR), leading to reduced proliferation of lung cancer cells.

Future Directions and Conclusions

The applications of this compound are diverse, ranging from anticancer therapies to antimicrobial agents and enzyme inhibitors. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Further investigations should focus on:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Structure–activity relationship (SAR) studies to optimize its efficacy.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene-Carboxamide Derivatives
  • Compound 3 (): 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide shares a thiophene-carboxamide backbone but differs in substituents. The acetyl and phenylamino groups at positions 5 and 2, respectively, reduce steric hindrance compared to the target compound’s bulky 3-oxopropyl-thiazole chain. This likely impacts binding to hydrophobic enzyme pockets .
Thiazole-Linked Compounds
  • Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (): This derivative features a sulfamoylphenyl group, which improves solubility but may reduce membrane permeability. The ester group in this compound contrasts with the target’s 3-oxopropyl chain, suggesting divergent metabolic stability .
  • Dasatinib (): A clinically approved kinase inhibitor with a thiazole-5-carboxamide core. Its 2-chloro-6-methylphenyl and pyrimidin-4-ylamino substituents confer specificity for Bcr-Abl and Src kinases, whereas the target compound’s 6-chloropyridine may broaden target selectivity .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Biological Activity Solubility (LogP)
Target Compound Thiophene-thiazole 6-Chloropyridin-3-yl, 3-oxopropyl Broad-spectrum, kinase inhibition ~2.1 (estimated)
Compound 3 () Thiophene-carboxamide Acetyl, phenylamino Antibacterial ~1.8
N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide Thiazole-nicotinamide Hydroxynicotinamide, 4-chlorophenyl Gram-positive antibacterial ~1.5
Dasatinib () Thiazole-carboxamide 2-Chloro-6-methylphenyl, pyrimidine Bcr-Abl/Src kinase inhibition ~3.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.